2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide
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Overview
Description
2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-1H-indazole.
Chlorination: The indazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetylation: The chlorinated intermediate undergoes acetylation with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with indazole derivatives.
Biological Research: The compound is used in studies to understand the mechanisms of action of indazole-based drugs and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets in the body. Indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with DNA and proteins, leading to its potential anticancer effects .
Comparison with Similar Compounds
2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide can be compared with other indazole derivatives such as:
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.
2-(1-Methyl-1H-indazol-4-yl)propanoic acid: Exhibits similar biological activities but with different pharmacokinetic properties.
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Noted for its antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1H-indazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6-2-3-8(13-9(15)4-11)10-7(6)5-12-14-10/h2-3,5H,4H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROADYOGVUPUPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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